molecular formula C8H18O3Si B180784 2-(Tert-butyldimethylsilyloxy)acetic acid CAS No. 105459-05-0

2-(Tert-butyldimethylsilyloxy)acetic acid

Cat. No.: B180784
CAS No.: 105459-05-0
M. Wt: 190.31 g/mol
InChI Key: XHIMBQWQWUOCEY-UHFFFAOYSA-N
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Description

2-(Tert-butyldimethylsilyloxy)acetic acid is an organosilicon compound with the molecular formula C8H18O3Si. It is characterized by the presence of a tert-butyldimethylsilyl group attached to an acetic acid moiety. This compound is often used in organic synthesis due to its unique properties, including its ability to act as a protecting group for alcohols and carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Tert-butyldimethylsilyloxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of tert-butyldimethylsilyl chloride with glycolic acid in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyldimethylsilyloxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silyl-protected carboxylic acids.

    Reduction: Reduction reactions can convert the compound into silyl-protected alcohols.

    Substitution: Nucleophilic substitution reactions can replace the silyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include silyl-protected carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Tert-butyldimethylsilyloxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in organic synthesis, allowing for selective reactions on other parts of the molecule.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Tert-butyldimethylsilyloxy)acetic acid primarily involves its role as a protecting group. The tert-butyldimethylsilyl group provides steric hindrance, protecting sensitive functional groups from unwanted reactions. This allows for selective transformations in multi-step synthetic processes. The compound can be selectively deprotected under mild conditions, revealing the functional group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butyldimethylsilyloxy)acetaldehyde: Similar in structure but contains an aldehyde group instead of a carboxylic acid.

    2-(Tert-butyldimethylsilyloxy)ethanol: Contains an alcohol group, used in similar protecting group strategies.

    2-(Tert-butyldimethylsilyloxy)propanoic acid: Similar protecting group but with a different carbon backbone.

Uniqueness

2-(Tert-butyldimethylsilyloxy)acetic acid is unique due to its specific combination of a silyl protecting group with an acetic acid moiety. This combination provides a balance of stability and reactivity, making it particularly useful in synthetic organic chemistry. Its ability to protect carboxylic acids and alcohols while being easily removable under mild conditions sets it apart from other protecting groups.

Biological Activity

2-(Tert-butyldimethylsilyloxy)acetic acid (TBDMS-acetic acid) is a silyl ether derivative that has garnered attention in organic and medicinal chemistry due to its unique structural properties and potential biological applications. This article delves into the biological activity of TBDMS-acetic acid, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

The compound is characterized by the presence of a tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents. This modification allows for improved reactivity in various chemical transformations, making it a valuable intermediate in synthetic chemistry.

The biological activity of TBDMS-acetic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : TBDMS-acetic acid has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Protein Interactions : The compound may interact with proteins, influencing their function and stability. This interaction can lead to altered signaling pathways within cells.
  • Antimicrobial Activity : Preliminary studies suggest that TBDMS-acetic acid exhibits antimicrobial properties, which could be linked to its ability to disrupt cellular membranes or interfere with metabolic functions in microorganisms .

Antiproliferative Effects

Recent research has highlighted the antiproliferative effects of TBDMS-acetic acid on various cancer cell lines. For instance, studies demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells, with an IC50 value indicating potent activity. The mechanism of action appears to involve tubulin destabilization, similar to other known antitumor agents .

Table 1: Antiproliferative Activity of TBDMS-Acetic Acid

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10-20Tubulin destabilization
HeLa (Cervical)15-25Apoptosis induction
A549 (Lung)20-30Cell cycle arrest

Case Studies

  • In Vitro Studies on MCF-7 Cells :
    • A study evaluated the effects of TBDMS-acetic acid on MCF-7 cells, revealing significant inhibition of cell proliferation. Flow cytometry analysis indicated that the compound induced G2/M phase arrest and subsequent apoptosis, confirming its potential as an anticancer agent .
  • Antimicrobial Activity Assessment :
    • Another investigation focused on the antimicrobial properties of TBDMS-acetic acid against various bacterial strains. The results showed promising activity, particularly against Gram-positive bacteria, suggesting a potential application in developing new antimicrobial agents .
  • Synthesis and Derivative Development :
    • Research has also explored the synthesis of derivatives based on TBDMS-acetic acid, leading to compounds with enhanced biological activity. These derivatives were tested for their antiproliferative effects and displayed improved potency compared to the parent compound .

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3Si/c1-8(2,3)12(4,5)11-6-7(9)10/h6H2,1-5H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIMBQWQWUOCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469352
Record name (t-butyldimethylsilyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105459-05-0
Record name (t-butyldimethylsilyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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